N-(2-methylbenzyl)prop-2-en-1-amine

Description

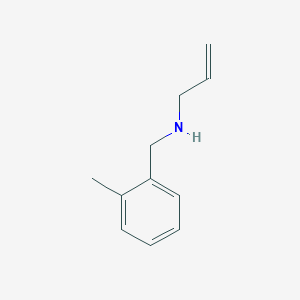

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLCEGMVQMHCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405946 | |

| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243462-40-0 | |

| Record name | 2-Methyl-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243462-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methylbenzyl)prop-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound N-(2-methylbenzyl)prop-2-en-1-amine, including its nomenclature, structure, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.

IUPAC Name and Chemical Structure

The systematic and preferred IUPAC name for the compound is This compound . It is also commonly referred to as N-allyl-2-methylbenzylamine.

The structure consists of a secondary amine where the nitrogen atom is bonded to two substituents:

-

A prop-2-en-1-yl group (commonly known as an allyl group).

-

A 2-methylbenzyl group , which is a benzene ring substituted with a methyl group at position 2 and connected via a methylene bridge.

Chemical Structure:

(Note: This is a 2D representation of the molecule)

(Note: This is a 2D representation of the molecule)

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | (Calculated) |

| Molecular Weight | 161.24 g/mol | (Calculated) |

| CAS Number | Not found in searched databases | - |

| Canonical SMILES | CC1=CC=CC=C1CNCC=C | (Predicted) |

| InChI Key | Predicted based on structure | (Predicted) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 1 | (Calculated) |

| Rotatable Bond Count | 4 | (Calculated) |

| Topological Polar Surface Area | 12 Ų | (Calculated) |

| pKa | 9.76 ± 0.10 | (Predicted)[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via nucleophilic substitution, a common and reliable method for creating secondary amines. The protocol described below involves the alkylation of a primary amine with an alkyl halide.

Objective: To synthesize this compound by reacting 2-methylbenzylamine with allyl bromide.

Materials and Reagents:

-

2-Methylbenzylamine (CAS: 89-93-0)[2]

-

Allyl bromide (3-bromoprop-1-ene)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous acetonitrile (CH₃CN) or another polar aprotic solvent

-

Diethyl ether or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware for reaction, workup, and purification

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzylamine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile. Add anhydrous potassium carbonate (approximately 1.2 to 1.5 equivalents). The base is crucial for neutralizing the hydrobromic acid formed during the reaction.

-

Alkylation: While stirring the suspension, add allyl bromide (1.0 to 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82°C) and maintain it for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of solvent (acetonitrile or an extraction solvent).

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Visualizations

Diagram 1: Synthetic Pathway

The following diagram illustrates the synthetic workflow for this compound as described in the experimental protocol.

References

An In-depth Technical Guide to the Solubility of N-(2-methylbenzyl)prop-2-en-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-methylbenzyl)prop-2-en-1-amine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, general solubility expectations, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for professionals in research and development who require an understanding of the solubility behavior of this compound for applications in synthesis, purification, formulation, and drug delivery.

Introduction to this compound

This compound is a secondary amine containing both an aromatic benzyl group with a methyl substituent and an aliphatic allyl group. Its chemical structure dictates its physicochemical properties, including its solubility in various media. As a general principle, amines with a higher carbon content tend to be less soluble in water and more soluble in organic solvents.[1] The presence of a nitrogen atom with a lone pair of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions, influencing its solubility profile.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar hydrocarbon backbone of the amine will interact favorably with the nonpolar solvent molecules through van der Waals forces. |

| Polar Aprotic Solvents | Dichloromethane, Diethyl Ether, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the amine. Amines are generally soluble in diethyl ether and dichloromethane.[1] |

| Polar Protic Solvents | Ethanol, Methanol | Soluble | The amine can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, leading to favorable interactions with protic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method (HPLC or GC).

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method with a calibration curve.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has a similar polarity to the solute will typically be a better solvent.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

pH (in protic solvents): In protic solvents, particularly those with some aqueous content, the pH can significantly impact the solubility of an amine. In acidic conditions, the amine will be protonated to form a more polar ammonium salt, which can alter its solubility.[2]

Logical Relationship for Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the desired application.

Diagram 2: Logical Flow for Solvent Selection

Caption: A decision tree for selecting an appropriate organic solvent based on application requirements.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior in various organic solvents. It is expected to be soluble in a broad range of nonpolar and polar organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective design of chemical processes, including synthesis, purification, and the formulation of products containing this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Allylamine Derivatives

Introduction

Allylamine derivatives are a versatile class of organic compounds characterized by the presence of an allylamine functional group (C=C-C-N). This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. The first prominent member, naftifine, was discovered in 1974, paving the way for a new class of therapeutic agents. These synthetic compounds are of significant interest in drug development due to their potent and diverse pharmacological effects, including antifungal, anticancer, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the key biological activities of allylamine derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Antifungal Activity

The most well-established therapeutic application of allylamine derivatives is in the treatment of fungal infections. Compounds like Terbinafine, Naftifine, and Butenafine are widely used as broad-spectrum antifungal agents, particularly effective against dermatophytes—fungi that cause infections of the skin, hair, and nails.

Mechanism of Action: Inhibition of Squalene Epoxidase

Allylamine derivatives exert their antifungal effect by specifically targeting the fungal ergosterol biosynthesis pathway. They act as potent, non-competitive inhibitors of squalene epoxidase, a key enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, an early step in the formation of ergosterol.

The inhibition of squalene epoxidase has a dual fungicidal effect:

-

Ergosterol Depletion : Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, fluidity, and the function of membrane-bound enzymes, ultimately impairing fungal growth.

-

Squalene Accumulation : The blockage of the enzyme leads to a toxic intracellular accumulation of squalene. High concentrations of this hydrocarbon are believed to interfere with membrane function and cell wall synthesis, contributing to cell death.

A key advantage of allylamines is their selective toxicity. They show a much higher affinity for the fungal squalene epoxidase than for the mammalian equivalent, minimizing effects on human cholesterol synthesis.

Caption: Mechanism of allylamine antifungal activity.

Quantitative Antifungal Data

The in vitro efficacy of allylamine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Fungal Group | Representative Species | MIC Range (µg/mL) | Reference |

| Terbinafine | Dermatophytes | Trichophyton spp., Microsporum spp. | 0.001 - 0.01 | |

| Ascomycetous Fungi | Aspergillus spp. | 0.05 - 1.56 | ||

| Dimorphic Fungi | Sporothrix schenckii | 0.1 - 0.4 | ||

| Yeasts | Candida spp., Malassezia furfur | 0.1 - >100 | ||

| Naftifine | Dermatophytes | T. rubrum, T. mentagrophytes | Not specified, but highly active | |

| Butenafine | Filamentous Fungi | T. rubrum, M. gypseum | Effective in vitro | |

| Yeasts | Cryptococcus neoformans, C. gattii | Effective in vitro |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeast and filamentous fungi.

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

Recent research has highlighted the potential of novel synthetic allylamine derivatives as anticancer agents. Their mechanisms of action are diverse and appear to be dependent on the specific chemical structure of the derivative.

Mechanisms of Action

-

Hsp90 Inhibition : Geldanamycin, an ansamycin antibiotic, is a known inhibitor of Heat Shock Protein 90 (Hsp90). Synthetic hybrids incorporating an allylamine moiety with geldanamycin have been developed. Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins, triggering cell cycle arrest and apoptosis.

-

Induction of Apoptosis : Certain guanidine-based allylamine derivatives have been shown to exhibit significant in vitro activity against human tumor cell lines. Other derivatives, such as S-allylmercaptocysteine (SAMC), can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and activating the MAPK pathway.

-

Microtubule Polymerization Inhibition : Some derivatives can inhibit tumor cell proliferation by interfering with the dynamics of microtubule polymerization, a critical process for cell division.

Caption: Hsp90 inhibition by an allylamine-geldanamycin hybrid.

Quantitative Anticancer Data

The in vitro potency of anticancer compounds is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation).

| Compound Class | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Amine-Geldanamycin Hybrids | HeLa | Human Cervical Carcinoma | 19.36 - 45.66 | |

| HepG2 | Human Hepatocellular Carcinoma | 24.62 | ||

| Guanidine Derivatives | Various | Human Tumour Cell Lines | Significant Activity (specific values not detailed) |

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the allylamine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation : The absorbance is proportional to the number of viable cells. Plot cell viability against drug concentration and use non-linear regression to calculate the IC50 value.

Monoamine Oxidase (MAO) Inhibition

Certain allylamine derivatives have been identified as potent, irreversible inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Mechanism of Action

Allylamine and its derivatives can act as mechanism-based inactivators ("suicide substrates") of MAO. The enzyme oxidizes the allylamine, which generates a reactive intermediate that then covalently binds to an amino acid residue at the enzyme's active site, leading to irreversible inhibition. Studies have shown that some derivatives, such as (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145), are extremely potent inhibitors of semicarbazide-sensitive amine oxidase (SSAO). Other aliphatic propargylamines have been identified as highly selective MAO-B inhibitors.

Quantitative MAO Inhibition Data

| Compound | Enzyme Target | Potency | Reference |

| (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Krate = 2 x 106 min-1 M-1 | |

| N-Methyl-N-(2-pentyl)propargylamine (M-2-PP) | Monoamine Oxidase B (MAO-B) | ~5x more potent than l-deprenyl in vivo |

Experimental Protocol: MAO Activity Assay

This is a general protocol for measuring MAO activity using a fluorometric or colorimetric method.

-

Enzyme Source : Prepare a source of MAO, such as rat liver or brain mitochondria homogenates.

-

Inhibitor Pre-incubation : Pre-incubate the enzyme preparation with various concentrations of the allylamine inhibitor for a defined time to allow for inhibition to occur.

-

Substrate Addition : Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).

-

Signal Detection : The MAO-catalyzed reaction produces H₂O₂, which reacts with the detection reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colored product. Monitor the signal over time using a plate reader.

-

Activity Calculation : The rate of signal increase is proportional to the MAO activity.

-

IC50 Determination : Calculate the percent inhibition for each concentration of the allylamine derivative and determine the IC50 value.

**4.

Methodological & Application

Application Note: Synthesis of N-(2-methylbenzyl)prop-2-en-1-amine via Reductive Amination

**Abstract

This application note provides a detailed protocol for the synthesis of N-(2-methylbenzyl)prop-2-en-1-amine, a valuable secondary amine intermediate in drug discovery and organic synthesis. The described method utilizes a one-pot reductive amination reaction between 2-methylbenzaldehyde and allylamine. This protocol is optimized for high yield and purity, employing sodium triacetoxyborohydride as a mild and selective reducing agent. The procedure is suitable for researchers, scientists, and professionals in drug development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable method for the preparation of primary, secondary, and tertiary amines.[1] This method involves the initial formation of an imine from the condensation of a carbonyl compound (aldehyde or ketone) with an amine, followed by in-situ reduction of the imine to the corresponding amine.[2][3] This approach avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[2]

This protocol details the synthesis of this compound from 2-methylbenzaldehyde and allylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as the reducing agent due to its high selectivity for imines in the presence of aldehydes and its operational simplicity.[1][4]

Reaction Scheme

The overall reaction is depicted below:

Experimental Protocol

3.1 Materials and Equipment

-

2-Methylbenzaldehyde (≥98%)

-

Allylamine (≥99%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

3.2 Procedure

-

To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Add allylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Starting Materials | |

| 2-Methylbenzaldehyde | 1.0 eq |

| Allylamine | 1.1 eq |

| Reagents | |

| Sodium triacetoxyborohydride | 1.5 eq |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Purification Method | Flash Column Chromatography (Silica Gel) |

Visualization of Experimental Workflow

References

Application Notes and Protocols for N-(2-methylbenzyl)prop-2-en-1-amine in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is frequently catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2] The products of Knoevenagel condensation are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3]

While a wide array of amines have been successfully employed as catalysts, this document focuses on the projected application of N-(2-methylbenzyl)prop-2-en-1-amine, a secondary amine, in this capacity. Although direct literature precedent for this specific amine is not abundant, its structural features suggest it can effectively catalyze the Knoevenagel condensation. These application notes provide a comprehensive overview of the reaction, a general protocol, and expected outcomes based on analogous systems.

Mechanism of Amine-Catalyzed Knoevenagel Condensation

Secondary amines, such as this compound, are proposed to catalyze the Knoevenagel condensation through the formation of an iminium ion intermediate.[4][5] The general mechanism involves two key catalytic cycles:

-

Enolate Formation: The amine acts as a base to deprotonate the active methylene compound, forming a resonance-stabilized enolate.[6][7]

-

Iminium Ion Formation and Reaction: The secondary amine reacts with the carbonyl group of the aldehyde or ketone to form an iminium ion. This iminium ion is more electrophilic than the original carbonyl compound and readily reacts with the enolate.[4][6]

-

Catalyst Regeneration: The resulting intermediate eliminates a molecule of water and regenerates the amine catalyst to produce the final α,β-unsaturated product.[6]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a catalyst in Knoevenagel condensation. These are based on established procedures for similar reactions.[3][8]

Protocol 1: Synthesis of 2-Benzylidenemalononitrile

This protocol describes the condensation of benzaldehyde with malononitrile.

-

Materials:

-

Benzaldehyde (1 mmol, 106.1 mg)

-

Malononitrile (1 mmol, 66.1 mg)

-

This compound (0.1 mmol, 16.1 mg)

-

Ethanol (5 mL)

-

-

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde, malononitrile, and ethanol.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.[9][10]

-

Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Synthesis of Coumarin Derivatives

This protocol is adapted for the synthesis of a coumarin derivative from 2-hydroxybenzaldehyde and an active methylene compound, such as ethyl acetoacetate.[9][10]

-

Materials:

-

2-hydroxybenzaldehyde (12 mmol, 1.46 g)

-

Ethyl acetoacetate (10 mmol, 1.30 g)

-

This compound (catalytic amount, e.g., 0.5 mmol)

-

-

Procedure:

-

In a suitable reaction vessel, combine 2-hydroxybenzaldehyde and ethyl acetoacetate.

-

Add a catalytic amount of this compound.

-

The reaction can be performed neat or in a minimal amount of a high-boiling solvent like DMF.

-

The reaction mixture can be heated (e.g., 60-80 °C) or subjected to microwave irradiation to accelerate the reaction.[9][10]

-

Monitor the reaction by TLC.

-

After completion, the crude product can be purified by recrystallization.

-

Data Presentation

The following tables summarize typical quantitative data obtained from Knoevenagel condensations using amine catalysts under various conditions. While specific to the cited examples, they provide a reasonable expectation for reactions catalyzed by this compound.

Table 1: Knoevenagel Condensation of Benzaldehyde and Malononitrile [3][8]

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Amine-functionalized MOF | Ethanol | Room Temp. | 5 min | >99 |

| Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 | 4 h | 97.6 (selectivity) |

| Diethylamine | Neat (Microwave) | - | 60 s | High |

Table 2: Synthesis of Coumarin Derivatives via Knoevenagel Condensation [9][10]

| Aldehyde | Active Methylene | Catalyst | Conditions | Time | Yield (%) |

| 2-hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine | Microwave | 60 s | Optimal |

| 2-hydroxybenzaldehyde | Diethyl malonate | Diethylamine | Microwave | 10 min | Optimal |

Visualizations

.dot

Caption: Mechanism of secondary amine-catalyzed Knoevenagel condensation.

.dot

Caption: General experimental workflow for Knoevenagel condensation.

This compound is a suitable secondary amine catalyst for the Knoevenagel condensation. Its structural features align with those of other effective amine catalysts for this transformation. The provided protocols and data offer a solid foundation for researchers to employ this reagent in the synthesis of a variety of α,β-unsaturated compounds. As with any chemical reaction, optimization of reaction conditions such as solvent, temperature, and catalyst loading may be necessary to achieve the highest yields and purity for a specific substrate combination.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for Polymerization of N-Allyl Amine Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of polymerization reactions involving N-allyl amine monomers, with a focus on their application in drug and gene delivery systems. Detailed protocols for common polymerization techniques are provided, along with data presentation and visualizations to aid in experimental design and interpretation.

Introduction to Poly(N-allyl amine) and its Derivatives

Poly(N-allyl amine) (PAA) and its derivatives are cationic polymers that have garnered significant interest in the biomedical field. The primary amine groups along the polymer backbone are protonated at physiological pH, rendering the polymer positively charged. This characteristic is crucial for its application in drug and gene delivery, as it facilitates interaction with negatively charged biological molecules such as nucleic acids (DNA and RNA) and the surfaces of cell membranes.

However, the polymerization of allyl monomers, including N-allyl amine, can be challenging. Free-radical polymerization often results in low molecular weight polymers due to degradative chain transfer. To overcome this, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been explored to synthesize well-defined PAA architectures.

Polymerization Techniques

Free-Radical Polymerization of Allylamine Hydrochloride

A common method for synthesizing poly(allylamine) is the free-radical polymerization of its hydrochloride salt. The protonation of the amine group reduces the propensity for side reactions and allows for polymerization in aqueous media.

Experimental Protocol: Free-Radical Polymerization of Allylamine Hydrochloride

Materials:

-

Allylamine hydrochloride (monomer)

-

2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (initiator)

-

Deionized water (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas supply

-

Round-bottom flask with a magnetic stirrer

-

Oil bath or heating mantle

Procedure:

-

Dissolve the desired amount of allylamine hydrochloride in deionized water in a round-bottom flask to achieve the target monomer concentration (e.g., 50-70 wt%).

-

Add the free-radical initiator (e.g., 1-5 mol% relative to the monomer).

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes while stirring.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-95 °C).[1]

-

Allow the polymerization to proceed for the desired time (e.g., 24-72 hours). The solution will become more viscous as the polymer forms.

-

To terminate the reaction, remove the flask from the heat and expose it to air.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

-

Dry the polymer under vacuum at room temperature to a constant weight.

Data Presentation: Free-Radical Polymerization of Allylamine Hydrochloride

| Monomer Concentration (wt%) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mw, kDa) | PDI |

| 70 | 1 | 95 | 24 | 85 | 16 | 2.1 |

| 50 | 2 | 60 | 48 | 78 | 12 | 2.5 |

| 70 | 0.5 | 95 | 24 | 75 | 25 | 1.9 |

Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual results may vary depending on specific experimental conditions.

Controlled Radical Polymerization: RAFT

RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a powerful technique to synthesize polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). While the direct RAFT polymerization of unprotected N-allyl amine can be challenging, the use of protected monomers or specific RAFT agents can yield well-defined polymers.

Experimental Protocol: RAFT Copolymerization of a Protected N-Allyl Amine Monomer

This protocol describes a general approach for the RAFT copolymerization of a protected N-allyl amine monomer (e.g., N-allyl-N-Boc-aminomethylstyrene) with a comonomer (e.g., styrene).

Materials:

-

Protected N-allyl amine monomer

-

Comonomer (e.g., styrene)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Nitrogen gas supply

-

Schlenk flask with a magnetic stirrer

-

Oil bath

Procedure:

-

In a Schlenk flask, dissolve the protected N-allyl amine monomer, the comonomer, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the polymerization.

-

Perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

-

Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC/SEC (for molecular weight and PDI).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).

-

Filter and dry the polymer under vacuum.

-

If necessary, perform a deprotection step to remove the protecting group from the amine functionality.

Data Presentation: RAFT Polymerization

| [Monomer]:[RAFT Agent]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn,theo (kDa) | Mn,exp (kDa) | PDI |

| 100:1:0.1 | 70 | 8 | 65 | 10.5 | 10.2 | 1.15 |

| 200:1:0.2 | 60 | 12 | 78 | 21.0 | 20.5 | 1.20 |

| 50:1:0.1 | 80 | 6 | 85 | 5.8 | 5.5 | 1.12 |

Note: This data is representative of a controlled polymerization process and will vary based on the specific monomers and RAFT agent used.

Applications in Drug and Gene Delivery

The primary application of poly(N-allyl amine) and its derivatives in the biomedical field is as a non-viral vector for the delivery of therapeutic agents, particularly nucleic acids.

Mechanism of Gene Delivery

The process of poly(N-allyl amine)-mediated gene delivery can be broken down into several key steps, starting from the formation of a complex with the genetic material to its eventual expression in the target cell.

Cellular Uptake and Gene Delivery Workflow

References

Application Notes and Protocols for Catalytic Use of N-Allyl-N-Aryl Amine Metal Complexes

Disclaimer: Extensive literature searches did not yield specific catalytic applications for metal complexes of N-(2-methylbenzyl)prop-2-en-1-amine. The following application notes and protocols are based on the well-documented catalytic activity of structurally similar palladium complexes of N-allyl-N-arylamine ligands . These examples are provided to illustrate the potential catalytic applications and methodologies for this class of compounds.

Introduction

Palladium complexes bearing N-allyl-N-aryl amine ligands have emerged as versatile catalysts in organic synthesis. The ability of the palladium center to coordinate with both the nitrogen atom and the allyl group's double bond allows for unique reactivity. These complexes are particularly effective in intramolecular cyclization reactions, offering a powerful tool for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. The electronic and steric properties of the aryl substituent can be readily tuned to modulate the catalytic activity and selectivity.

Catalytic Applications: Intramolecular Cyclization of Alkenyl Amines

Palladium complexes of N-allyl-N-arylamines are effective catalysts for the intramolecular aminopalladation/reductive elimination cascade of unsaturated amines, leading to the formation of various heterocyclic structures. A prominent application is the synthesis of pyrrolidines and piperidines from the corresponding δ- and ε-aminoalkenes.

Quantitative Data Summary

The following table summarizes representative data for the palladium-catalyzed intramolecular cyclization of an unsaturated amine.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Toluene | 80 | 12 | 85 |

| 2 | 2.5 | Toluene | 80 | 24 | 78 |

| 3 | 5 | THF | 65 | 12 | 65 |

| 4 | 5 | DMF | 100 | 12 | 50 |

Experimental Protocols

Protocol 1: Synthesis of the N-Allyl-N-Aryl Amine Ligand

This protocol describes a general method for the synthesis of an N-allyl-N-aryl amine ligand, a precursor to the palladium complex.

Materials:

-

Aniline derivative (1.0 equiv)

-

Allyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (CH₃CN)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aniline derivative, potassium carbonate, and acetonitrile.

-

Stir the suspension at room temperature.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-allyl-N-aryl amine ligand.

Protocol 2: Synthesis of the Palladium(II) Catalyst

This protocol outlines the synthesis of a representative palladium(II) complex with the N-allyl-N-aryl amine ligand.

Materials:

-

N-allyl-N-aryl amine ligand (1.0 equiv)

-

Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the N-allyl-N-aryl amine ligand in dry dichloromethane.

-

In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride in dry dichloromethane.

-

Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Reduce the solvent volume under vacuum to precipitate the complex.

-

Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the palladium(II) complex.

Protocol 3: Catalytic Intramolecular Cyclization

This protocol details the use of the synthesized palladium complex in a representative intramolecular cyclization reaction of an unsaturated amine.

Materials:

-

Unsaturated amine substrate (e.g., 4-penten-1-amine derivative) (1.0 equiv)

-

Palladium(II) catalyst (e.g., 5 mol%)

-

Base (e.g., sodium tert-butoxide, 1.2 equiv)

-

Dry toluene

-

Argon or Nitrogen gas

-

Standard glassware for catalysis reactions

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium(II) catalyst and the base.

-

Add dry toluene to the Schlenk tube, followed by the unsaturated amine substrate.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80°C.

-

Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired heterocyclic product.

Visualizations

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Allylation of 2-Methylbenzylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the allylation of 2-methylbenzylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the allylation of 2-methylbenzylamine, offering potential causes and solutions in a question-and-answer format.

| Question | Potential Cause(s) | Suggested Solution(s) |

| Why is my reaction yield low? | - Insufficient reactivity of the allylating agent: Some allylating agents require activation or specific catalysts to react efficiently. - Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. - Inappropriate solvent: The chosen solvent may not be suitable for dissolving the reactants or facilitating the reaction. - Decomposition of reactants or products: The reaction conditions may be too harsh, leading to the degradation of starting materials or the desired product. - Steric hindrance: The 2-methyl group on the benzylamine may sterically hinder the approach of the allylating agent. | - Choice of Allylating Agent: Consider using a more reactive allylating agent, such as allyl bromide or allyl iodide, in the presence of a suitable base. For less reactive agents like allyl alcohol, a catalyst (e.g., palladium or molybdenum-based) may be necessary.[1] - Temperature Optimization: Screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition. For nickel-catalyzed reactions with benzyl alcohols, temperatures around 180°C have been reported to be effective.[2][3] - Solvent Screening: Test a variety of solvents with different polarities (e.g., acetone, acetonitrile, THF, toluene). The use of a polar solvent like ethanol can be essential for some catalyst systems.[1] - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to identify the optimal reaction time and prevent product decomposition. - Catalyst Selection: For sterically hindered amines, specific catalyst systems, such as phosphinoamide-scaffolded heterobimetallic palladium-titanium complexes, have been shown to be effective.[1] |

| How can I minimize the formation of the di-allylated product? | - Excess of allylating agent: Using a large excess of the allylating agent will favor the formation of the di-allylated product. - High reaction temperature or prolonged reaction time: Harsher conditions can promote the second allylation. - High concentration of reactants: Increased proximity of molecules can lead to multiple alkylations. | - Stoichiometry Control: Use a 1:1 molar ratio of 2-methylbenzylamine to the allylating agent or a slight excess of the amine. - Controlled Addition: Add the allylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. - Milder Conditions: Conduct the reaction at the lowest effective temperature and for the shortest time necessary for complete consumption of the starting amine. - Use of a Bulky Base: A sterically hindered, non-nucleophilic base can help to deprotonate the primary amine without competing in the alkylation reaction. |

| What are common side reactions and how can I avoid them? | - Over-alkylation: Formation of di- and tri-allylated products. - Elimination reactions: With certain allylating agents and bases, elimination to form dienes can be a competing pathway. - Reaction with the solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. | - Control Stoichiometry and Conditions: As mentioned above, careful control of stoichiometry and reaction conditions is crucial to minimize over-alkylation. - Choice of Base and Solvent: Select a base and solvent system that favors nucleophilic substitution over elimination. For example, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent. - Inert Solvent: Use a non-reactive solvent under the chosen reaction conditions. |

| My reaction is not proceeding to completion. What should I do? | - Inactive catalyst: The catalyst may have degraded or may not be suitable for the specific substrate. - Insufficient base: The amount of base may not be enough to neutralize the acid formed during the reaction and deprotonate the amine. - Presence of inhibitors: Impurities in the starting materials or solvent can inhibit the catalyst. | - Catalyst Screening: Test different catalysts known for N-alkylation reactions. For instance, Raney Ni has been used for the N-alkylation of benzyl alcohols.[2][3] - Optimize Base: Increase the equivalents of base and consider using a stronger, non-nucleophilic base. - Purify Starting Materials: Ensure that 2-methylbenzylamine, the allylating agent, and the solvent are pure and dry. 2-methylbenzylamine can be purified by distillation. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the mono-allylation of 2-methylbenzylamine?

A good starting point would be to react 2-methylbenzylamine with one equivalent of allyl bromide in a polar aprotic solvent like acetone or acetonitrile, using a mild inorganic base such as potassium carbonate at room temperature. The reaction should be monitored by TLC to follow the consumption of the starting material.

Q2: Which analytical techniques are best for monitoring the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for qualitative monitoring of the reaction progress by observing the disappearance of the starting materials and the appearance of the product(s). For quantitative analysis and to check for the formation of byproducts like the di-allylated amine, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

Q3: How can I purify the N-allyl-2-methylbenzylamine product?

The product can typically be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. The exact ratio will depend on the polarity of the product and any remaining starting materials. Alternatively, vacuum distillation can be used for purification.

Q4: Does the 2-methyl group on the benzene ring significantly affect the reactivity of the amine?

The 2-methyl group can have a moderate steric effect, potentially slowing down the rate of allylation compared to unsubstituted benzylamine. This steric hindrance might necessitate slightly more forcing reaction conditions (e.g., higher temperature or a more active catalyst) to achieve a good yield.

Experimental Protocols

Adapted Protocol for Mono-N-Allylation of 2-Methylbenzylamine with Allyl Bromide

This protocol is adapted from general procedures for the N-allylation of primary amines.

Materials:

-

2-Methylbenzylamine (1.0 equiv)

-

Allyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzylamine and anhydrous acetone.

-

Add potassium carbonate to the solution and stir the suspension at room temperature.

-

Add allyl bromide dropwise to the stirring suspension over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

After the reaction is complete (as indicated by the consumption of the starting amine), filter the solid potassium carbonate and wash it with acetone.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-allyl-2-methylbenzylamine.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines

| Catalyst System | Amine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Raney Ni | Benzyl alcohol (forms benzylamine in situ) | Ammonia | t-amyl alcohol | 180 | ~50-60 (isolated) | [2][3] |

| Pd(OAc)₂/Ligand | Benzyl ammoniums | Allylstannanes | THF | 60 | 46-80 (NMR) | [4] |

| MoO₃/TiO₂ | Various amines | Allyl alcohol | - | - | Good yields | [1] |

| Co-nanoparticles | Various amines | Benzyl alcohol | Toluene | 140-160 | Moderate to high | [5] |

Mandatory Visualization

References

Technical Support Center: Purification of Crude N-(2-methylbenzyl)prop-2-en-1-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(2-methylbenzyl)prop-2-en-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in my crude this compound reaction mixture?

A1: The most common impurities are typically unreacted starting materials and over-alkylation byproducts. These include:

-

2-methylbenzylamine: The starting primary amine.

-

Allyl bromide: The alkylating agent (if used in excess).

-

N,N-diallyl-2-methylbenzylamine: The product of double allylation.

-

Triallylamine: From the reaction of allyl bromide with ammonia or other amine impurities.

-

Solvent and base residues: Depending on the reaction conditions.

Q2: My TLC plate shows multiple spots. How can I identify the product and the main impurities?

A2: Thin-layer chromatography (TLC) is a crucial tool for monitoring the reaction and purification. Here's a general guide for interpreting your TLC plate (e.g., using a silica gel plate with a mobile phase of ethyl acetate/hexanes):

-

Product (this compound): As a secondary amine, it will be more polar than the dialkylated byproduct but less polar than the starting primary amine.

-

2-methylbenzylamine (starting material): Being a primary amine, it is the most polar of the amine compounds and will have the lowest Rf value (closest to the baseline).

-

N,N-diallyl-2-methylbenzylamine (dialkylated impurity): As a tertiary amine, it is the least polar of the amine products and will have the highest Rf value.

-

Visualization: Spots can be visualized under UV light (if the compounds are UV active) or by staining with a potassium permanganate (KMnO4) solution or ninhydrin stain (which is specific for primary and secondary amines).

Q3: I'm trying to purify my compound by column chromatography, but I'm getting poor separation. What can I do?

A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting tips:

-

Solvent System (Eluent): The choice of eluent is critical. A common starting point is a mixture of ethyl acetate and hexanes. You may need to optimize the ratio to achieve good separation. A less polar eluent (higher proportion of hexanes) will generally result in lower Rf values and better separation of less polar compounds.

-

Use of Triethylamine: Amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape and separation.

-

Amine-Functionalized Silica: For particularly difficult separations of amines, using an amine-functionalized silica gel stationary phase can significantly improve results by minimizing the acid-base interactions that cause tailing.

-

Column Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are using an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

-

Gradient Elution: Starting with a less polar eluent and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) can help to first elute the less polar impurities (like the dialkylated product) and then the more polar product and starting material, leading to better overall separation.

Q4: I have a significant amount of unreacted 2-methylbenzylamine in my crude product. How can I remove it?

A4: There are a few effective methods to remove the unreacted primary amine:

-

Acid Wash: Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The primary and secondary amines will be protonated to form water-soluble ammonium salts and move into the aqueous layer. The less basic dialkylated impurity may remain in the organic layer. Afterward, the aqueous layer can be basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent. The difference in basicity between the primary and secondary amines can sometimes be exploited for selective extraction at a specific pH, though this can be challenging.

-

Column Chromatography: As mentioned in Q3, a well-optimized column chromatography protocol should effectively separate the more polar 2-methylbenzylamine from the desired product.

Q5: My purified product is an oil, but I need a solid for further reactions. What can I do?

A5: If the freebase of this compound is an oil, you can often convert it to a solid salt, which is typically more crystalline and easier to handle.

-

Hydrochloride Salt Formation: Dissolve the purified oily amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Then, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or dioxane. The hydrochloride salt should precipitate out as a solid. The solid can then be collected by filtration, washed with a cold solvent, and dried.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound. Note that these values are approximate and may need to be optimized for your specific reaction scale and crude mixture composition.

| Parameter | Value | Notes |

| TLC Analysis | ||

| Stationary Phase | Silica Gel 60 F254 | Standard analytical TLC plates. |

| Mobile Phase (Eluent) | 10-30% Ethyl Acetate in Hexanes (+ 0.5% Et3N) | The optimal ratio will depend on the specific impurity profile. The addition of triethylamine (Et3N) is recommended to reduce tailing. |

| Expected Rf Values | ||

| N,N-diallyl-2-methylbenzylamine | ~0.7 - 0.8 | Least polar, travels furthest up the plate. |

| This compound | ~0.4 - 0.6 | The desired product. |

| 2-methylbenzylamine | ~0.1 - 0.2 | Most polar, remains closest to the baseline. |

| Column Chromatography | ||

| Stationary Phase | Silica Gel (230-400 mesh) or Amine-Functionalized Silica | Amine-functionalized silica is recommended for better separation of basic compounds. |

| Eluent | Gradient: 5% to 20% Ethyl Acetate in Hexanes (+ 0.5% Et3N) | A gradient elution is often more effective than an isocratic (constant solvent mixture) elution. |

| Expected Purity after Column | >95% | As determined by GC-MS or NMR. |

| Expected Yield after Column | 60-80% | This will vary depending on the initial purity of the crude material. |

| Recrystallization (of Hydrochloride Salt) | ||

| Recrystallization Solvent | Ethanol/Diethyl Ether or Isopropanol/Hexane | A two-solvent system is often effective. Dissolve in the minimum amount of the more polar solvent and add the less polar solvent until turbidity persists, then heat to redissolve and cool slowly. |

| Expected Purity after Recrystallization | >99% | |

| Expected Yield after Recrystallization | 70-90% |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (Et3N)

-

Glass column for chromatography

-

Collection tubes

-

TLC plates, chamber, and UV lamp

-

Potassium permanganate stain solution

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a TLC plate.

-

Develop the plate in a TLC chamber containing a 20% ethyl acetate in hexanes solution with a few drops of triethylamine.

-

Visualize the spots under UV light and/or by staining with potassium permanganate to identify the product and major impurities based on their expected Rf values.

-

-

Column Preparation:

-

Securely clamp a glass column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes with 0.5% Et3N).

-

Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to aid in packing.

-

Add a layer of sand on top of the silica bed.

-

Equilibrate the column by running the initial eluent through it until the silica bed is stable and the eluent level is just above the top layer of sand.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).

-

Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

-

Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes + 0.5% Et3N).

-

Collect fractions in separate test tubes.

-

Gradually increase the polarity of the eluent (e.g., to 10%, then 15%, then 20% ethyl acetate) to elute the compounds from the column.

-

Monitor the elution process by performing TLC on the collected fractions.

-

-

Isolation of Pure Product:

-

Combine the fractions that contain the pure product (as determined by TLC).

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical techniques such as GC-MS and NMR spectroscopy.

-

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Characterization of Substituted N-Benzylamines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted N-benzylamines.

I. Troubleshooting Guides

This section offers step-by-step solutions to specific experimental problems.

HPLC Analysis: Resolving Peak Tailing

Problem: My peaks are tailing when analyzing substituted N-benzylamines on a C18 column.

Cause: Peak tailing for basic compounds like N-benzylamines is often caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2]

Solutions:

-

Mobile Phase pH Adjustment:

-

Action: Lower the pH of the mobile phase to a range of 2-4.[3] This ensures the protonation of the silanol groups, minimizing their interaction with the positively charged analyte.[4]

-

Consideration: Ensure the column is stable at low pH. Standard silica columns should not be used below pH 3, while specially designed columns like Agilent ZORBAX StableBond can operate at lower pH values.[4]

-

-

Use of an End-Capped Column:

-

Action: Employ a highly deactivated, end-capped column. End-capping chemically modifies the surface to reduce the number of accessible free silanol groups.[2]

-

-

Buffer Addition:

-

Competitive Amine:

-

Action: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%). The TEA will preferentially interact with the active silanol sites.

-

-

Column Overload Check:

-

Action: Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.[2]

-

Solution: Reduce the injection volume or sample concentration.

-

Troubleshooting Workflow for HPLC Peak Tailing

References

Optimizing Solvent Systems for N-(2-methylbenzyl)prop-2-en-1-amine Reactions: A Technical Support Guide

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving N-(2-methylbenzyl)prop-2-en-1-amine. This resource aims to address common challenges encountered during synthesis and subsequent reactions, offering data-driven solutions and detailed experimental protocols to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the N-alkylation of 2-methylbenzylamine with an allyl halide to synthesize this compound?

A1: The synthesis of this compound, a secondary amine, from 2-methylbenzylamine and an allyl halide (e.g., allyl bromide) is typically performed in polar aprotic solvents. Acetonitrile (ACN) is a widely used solvent for this type of reaction, often in the presence of a mild base like potassium carbonate (K₂CO₃). Other suitable solvents include tetrahydrofuran (THF) and dimethylformamide (DMF). The choice of solvent can significantly influence the reaction rate and the formation of byproducts.

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. A primary concern in the N-alkylation of primary amines is over-alkylation, where the desired secondary amine product reacts further with the allyl halide to form a tertiary amine.[1] To mitigate this, using an excess of the primary amine (2-methylbenzylamine) can be effective. Other potential causes for low yield include incomplete reaction, degradation of starting materials or product, and suboptimal reaction temperature. Screening different bases, such as cesium carbonate which has been shown to improve selectivity for mono-alkylation, may also enhance the yield of the desired product.[2]

Q3: I am struggling with the purification of this compound. What are the recommended purification methods?

A3: Purification of N-alkylated benzylamines is commonly achieved through column chromatography on silica gel.[3][4] The choice of eluent system is critical for effective separation. A typical starting point for non-polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to achieve optimal separation of the desired product from unreacted starting materials and byproducts. For basic amine compounds that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve peak shape and recovery.[5]

Q4: What are the expected side products in the synthesis of this compound?

A4: The most common side product is the tertiary amine, N,N-diallyl-N-(2-methylbenzyl)amine, resulting from the over-alkylation of the desired secondary amine product. The secondary amine is often more nucleophilic than the starting primary amine, leading to this common issue.[1] Additionally, if the reaction conditions are not carefully controlled, unreacted starting materials (2-methylbenzylamine and allyl halide) will be present in the crude product mixture.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive reagents (e.g., degraded allyl bromide).2. Insufficient reaction temperature.3. Inappropriate solvent or base. | 1. Use fresh, high-purity reagents.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.3. Screen alternative solvents such as THF or DMF, and bases like sodium hydride or cesium carbonate.[2] |

| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to tertiary amine formation.2. Competing side reactions. | 1. Use an excess of 2-methylbenzylamine (2-3 equivalents).2. Employ a milder base (e.g., K₂CO₃ vs. NaH).3. Consider alternative synthetic routes such as reductive amination of 2-methylbenzaldehyde with allylamine. |

| Reaction Stalls Before Completion | 1. Deactivation of the base (e.g., by moisture).2. Formation of an insoluble salt that coats the base. | 1. Ensure all reagents and solvents are anhydrous.2. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility and reactivity of the base. |

| Difficult Purification (Streaking on TLC, Poor Separation) | 1. Strong interaction of the basic amine product with the acidic silica gel.2. Co-elution of the product with impurities. | 1. Add a small percentage of triethylamine (0.5-1%) to the eluent system.[5]2. Try a different stationary phase, such as alumina (basic or neutral).3. Optimize the eluent system by testing different solvent ratios and combinations. |

Quantitative Data on Solvent Effects

| Solvent | Typical Polarity | General Effect on N-Alkylation Rate | Observed Yield Range (for similar reactions) | Potential Issues |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Fast | 60-90%[6] | Can sometimes lead to over-alkylation. |

| Dimethylformamide (DMF) | Polar Aprotic | Fast | 70-95% | Can be difficult to remove during workup; potential for side reactions at high temperatures. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate | 50-80% | Lower reaction rates may require longer reaction times or higher temperatures. |

| Toluene | Non-polar | Slow | 30-60% | Generally slower reaction rates; may require a phase-transfer catalyst. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Moderate | 40-70% | Lower boiling point may limit reaction temperature. |

Note: Yields are highly dependent on the specific substrates, base, temperature, and reaction time.

Experimental Protocols

General Procedure for the Synthesis of this compound:

-

To a solution of 2-methylbenzylamine (2.0 equivalents) in anhydrous acetonitrile (10 mL per gram of 2-methylbenzylamine) in a round-bottom flask, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.0 equivalent) dropwise to the stirring suspension.

-

Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Enhancing Regioselectivity of Reactions on the Allyl Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the regioselective functionalization of allyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction)?

A1: The regioselectivity of the Tsuji-Trost reaction is influenced by a combination of steric and electronic factors. Key parameters include the nature of the ligand, the solvent, the counter-ion, the leaving group, the nucleophile, the base, the structure of the allyl substrate, and any additives.[1] For unsymmetrical allyl substrates, nucleophilic attack generally occurs at the least sterically hindered allylic position.[2][3] However, the choice of ligand can significantly alter this preference.

Q2: How do ligands influence the regioselectivity of the Tsuji-Trost reaction?

A2: Ligands play a crucial role in determining the regioselectivity by modifying the steric and electronic properties of the palladium catalyst.[1]

-

Steric Effects: Bulky ligands can direct the nucleophile to the less substituted (linear) terminus of the π-allyl palladium intermediate.

-

Electronic Effects: The electronic nature of the ligand can influence the charge distribution in the π-allyl intermediate, directing the nucleophile to the more electron-deficient terminus. Some ligands can promote the formation of the branched product.[1]

-

Bite Angle: The bite angle of bidentate phosphine ligands can influence the geometry of the catalyst and, consequently, the regioselectivity.

Q3: Can the nucleophile affect the regioselectivity of allylic alkylation?